molecular formula C10H12ClNO4S B12841980 4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride

4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride

Katalognummer: B12841980
Molekulargewicht: 277.73 g/mol
InChI-Schlüssel: DLXHPUCYAINMBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H12ClNO3S and a molecular weight of 261.73 g/mol . It is a derivative of benzene sulfonyl chloride, characterized by the presence of an acetamidoethoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2-acetamidoethanol under specific conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to achieve consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration and halogens (e.g., bromine) for halogenation are used.

Major Products Formed

Wirkmechanismus

The mechanism of action of 4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of molecules and the synthesis of new compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of the acetamidoethoxy group enhances its solubility and reactivity compared to other sulfonyl chlorides .

Eigenschaften

Molekularformel

C10H12ClNO4S

Molekulargewicht

277.73 g/mol

IUPAC-Name

4-(2-acetamidoethoxy)benzenesulfonyl chloride

InChI

InChI=1S/C10H12ClNO4S/c1-8(13)12-6-7-16-9-2-4-10(5-3-9)17(11,14)15/h2-5H,6-7H2,1H3,(H,12,13)

InChI-Schlüssel

DLXHPUCYAINMBV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.